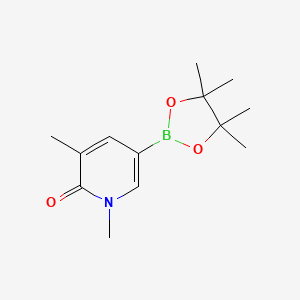
N-methylmorpholine-2-carboxamide hydrochloride
Overview
Description
“N-methylmorpholine-2-carboxamide hydrochloride” is a synthetic organic compound with the molecular formula C6H13ClN2O2 . It is a derivative of N-methylmorpholine-2-carboxamide .
Molecular Structure Analysis
The molecular structure of N-methylmorpholine-2-carboxamide hydrochloride consists of a morpholine ring with a carboxamide group at the 2-position and a methyl group attached to the nitrogen . The InChI code for this compound is1S/C6H12N2O2.ClH/c1-7-6(9)5-4-8-2-3-10-5;/h5,8H,2-4H2,1H3,(H,7,9);1H . Physical And Chemical Properties Analysis
The molecular weight of N-methylmorpholine-2-carboxamide hydrochloride is 180.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area is 50.4 Ų .Scientific Research Applications
Crystal Structure and Spectroscopic Studies
Crystal Structure Analysis : N-methylmorpholine betaine hydrochloride forms complexes with mineral acids, and its crystal structure has been analyzed. This study revealed detailed insights into hydrogen bonding and ionic interactions in these complexes (Dega-Szafran et al., 2002).
FTIR and NMR Spectroscopy : Investigations into the FTIR and NMR spectra of complexes formed by N-methylmorpholine betaine with various acids. This research contributes to understanding the molecular interactions and structural dynamics of these compounds (Dega-Szafran et al., 2002).
Applications in Drug Discovery and Development
Metabolism and Disposition in Drug Discovery : N-methylmorpholine derivatives have been utilized in studying the metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy. This application is crucial in the pharmaceutical industry for drug development and understanding drug dynamics (Monteagudo et al., 2007).
Antimicrobial Agent Synthesis : N-methylmorpholine is involved in the synthesis of antimicrobial agents, demonstrating its role in developing new therapeutic compounds (Al-Omar & Amr, 2010).
Antimicrobial Activity Studies : It has been used in the synthesis of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives with antimicrobial activity. This indicates its potential in creating compounds that can combat bacterial and fungal infections (Aytemir et al., 2003).
Chemical Process Applications
Chemistry of Side Reactions in Industrial Processes : N-methylmorpholine is a component in the Lyocell fiber production process, where its side reactions and byproduct formation are studied to ensure product quality and process safety (Rosenau et al., 2001).
Condensation Reactions in Organic Synthesis : It plays a role in forming carboxamides by direct condensation of carboxylic acids and amines, demonstrating its utility in organic synthesis and pharmaceutical compound development (Kunishima et al., 2001).
properties
IUPAC Name |
N-methylmorpholine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)5-4-8-2-3-10-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTYLOZJNITOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(8-Aza-bicyclo[3.2.1]oct-3-ylmethyl)-nicotinic acid hydrochloride](/img/structure/B1402383.png)

![7-Benzyl-2-pyrrolidin-2-yl-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-9-ol hydrochloride](/img/structure/B1402389.png)
![3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1402390.png)

![1-Methyl-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazineoxalic acid salt](/img/structure/B1402392.png)

